1-(3-(4-(苯甲氧基)苯氧基)丙基)哌啶-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

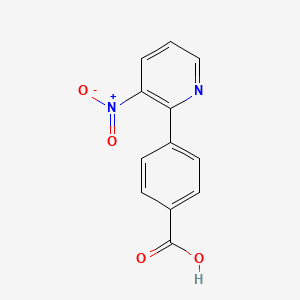

The compound "Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-3-carboxylate" is a piperidine derivative, which is a class of organic compounds containing a piperidine functional group, a nitrogen-containing six-membered ring. Piperidine derivatives are of significant interest due to their pharmacological properties and potential therapeutic applications. The compound is structurally related to various piperidine derivatives that have been synthesized and studied for their biological activities, such as anti-acetylcholinesterase activity, which is relevant in the context of antidementia agents .

Synthesis Analysis

The synthesis of piperidine derivatives can involve multiple steps, including catalytic hydrogenation, debenzylation, and microbial reduction. For instance, a related compound, ethyl 4-methyl-2-piperidinecarboxylate, was synthesized using catalytic hydrogenation of a didehydropiperidine precursor with a palladium on carbon (Pd/C) catalyst . Similarly, microbial reduction has been employed to produce stereospecific piperidine derivatives, such as the reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate to its corresponding hydroxy ester with high diastereo- and enantioselectivity . These methods highlight the versatility and precision of synthetic approaches in the field of piperidine chemistry.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). For example, the structure of ethyl 4-methyl-2-piperidinecarboxylate was confirmed by these methods . Additionally, X-ray crystallography has been used to determine the crystal and molecular structure of benzylated piperidine derivatives, providing insights into the stereochemistry and conformational preferences of these molecules .

Chemical Reactions Analysis

Piperidine derivatives can undergo a range of chemical reactions, including benzylation, reduction, and interaction with other reagents to form new compounds. The benzylation of piperidines typically occurs with preferential equatorial attack, as observed in the major isomers of benzylated piperidine salts . Furthermore, the stability of piperidine derivatives under various conditions, such as ortho-lithiation and refluxing with concentrated hydrobromic acid, has been evaluated, demonstrating the robustness of certain protecting groups like the 2-(piperidine-1-yl)-ethyl (PIP) group .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The introduction of substituents can dramatically enhance the activity of these compounds, as seen in the case of anti-acetylcholinesterase inhibitors . The basicity of the nitrogen atom in the piperidine ring is a key factor in the biological activity of these molecules. Additionally, the stereochemistry of piperidine derivatives is crucial, with specific stereoisomers showing higher biological activity and selectivity .

科学研究应用

与苯乙烯的共聚

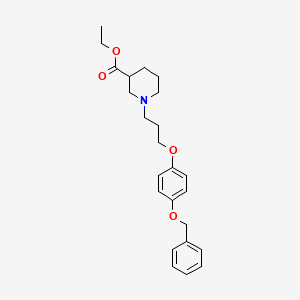

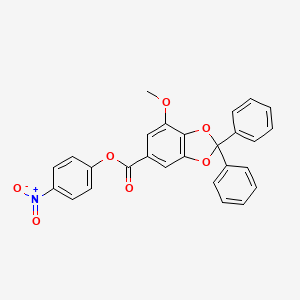

1-(3-(4-(苯甲氧基)苯氧基)丙基)哌啶-3-羧酸乙酯用于新型共聚物的合成。一项研究涉及将三取代乙烯(包括苯甲氧基取代变体)与苯乙烯共聚。与聚苯乙烯相比,这些共聚物表现出不同的热性能和分解行为,表明具有广泛的工业应用潜力 (Kharas 等人,2013)。

微生物还原用于立体化学合成

在另一项研究中,对相关化合物 1-苄基-3-氧代哌啶-4-羧酸乙酯进行了微生物还原。这个过程产生了高的非对映体选择性和对映选择性,表明该化合物在生产立体化学复杂分子中的效用 (Guo 等人,2006)。

膦催化的 [4 + 2] 环化

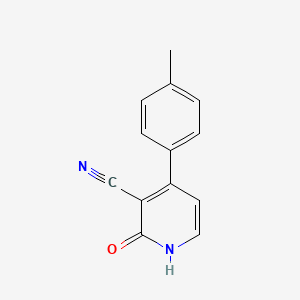

一项研究重点关注 2-甲基-2,3-丁二烯酸乙酯与 N-甲苯磺酰亚胺的 [4 + 2] 环化,使用有机膦催化剂。该反应以高的非对映选择性产生了四氢吡啶,突出了此类乙基取代化合物在复杂有机合成中的作用 (Zhu、Lan 和 Kwon,2003)。

SSRI 类似物的合成

合成了与 1-(3-(4-(苯甲氧基)苯氧基)丙基)哌啶-3-羧酸乙酯结构相似的化合物,并对其抗抑郁活性进行了评估,证明了该化学物质在药物化学研究中的相关性 (Kumar 等人,2004)。

嘧啶和嘧啶啉衍生物的合成

在对吡喃并[4″,3″:4′,5′]吡啶并[3′,2′:4,5]噻吩并[3,2-d]嘧啶和嘧啶并[4′,5′:4,5]噻吩并[2,3-c]异喹啉合成进行的研究中,1-氨基取代哌啶-1-基衍生物是关键中间体,证明了该化合物在新型杂环化合物开发中的重要性 (Paronikyan 等人,2016)。

安全和危害

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

属性

IUPAC Name |

ethyl 1-[3-(4-phenylmethoxyphenoxy)propyl]piperidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO4/c1-2-27-24(26)21-10-6-15-25(18-21)16-7-17-28-22-11-13-23(14-12-22)29-19-20-8-4-3-5-9-20/h3-5,8-9,11-14,21H,2,6-7,10,15-19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULVKAQULIYBLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

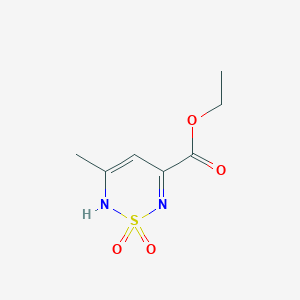

CCOC(=O)C1CCCN(C1)CCCOC2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594807 |

Source

|

| Record name | Ethyl 1-{3-[4-(benzyloxy)phenoxy]propyl}piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-3-carboxylate | |

CAS RN |

937602-25-0 |

Source

|

| Record name | Ethyl 1-[3-[4-(phenylmethoxy)phenoxy]propyl]-3-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937602-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-{3-[4-(benzyloxy)phenoxy]propyl}piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(4-Chlorophenoxy)-5-nitrophenyl]methanol](/img/structure/B1320547.png)

![{4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane](/img/structure/B1320559.png)

![Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B1320571.png)

![Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate](/img/structure/B1320573.png)